molecular formula C11H21NO4 B3263449 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid CAS No. 374795-71-8

2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid

Cat. No. B3263449
Key on ui cas rn: 374795-71-8
M. Wt: 231.29 g/mol
InChI Key: UFGPPYAFGIRNIZ-UHFFFAOYSA-N
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Patent
US07105507B2

Procedure details

Aqueous sodium hydroxide (4M, 5 mL) was added to a solution of N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester (Description 158, 2.0 g, 8.2 mmol) in methanol (10 mL) and the mixture was stirred at room temperature for 40 hours. The solvent was evaporated under reduced pressure, hydrochloric acid (2M, 20 mL) was added and the mixture was extracted with dichloromethane (3×40 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (1.6 g, 88%). 1H NMR (400 MHz, CDCl3) δ 1.41 (9H, s), 1.46 (9H, s), and 4.08 (2H, s).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:19])[CH2:6][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:8]([CH3:11])([CH3:10])[CH3:9]>CO>[CH3:17][C:15]([CH3:18])([O:14][C:12]([N:7]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:6][C:5]([OH:19])=[O:4])=[O:13])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester
Quantity
2 g
Type
reactant
Smiles
COC(CN(C(C)(C)C)C(=O)OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, hydrochloric acid (2M, 20 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×40 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC(C)(OC(=O)N(CC(=O)O)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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